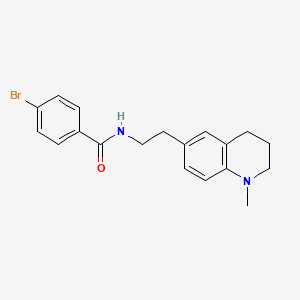

4-溴-N-(2-(1-甲基-1,2,3,4-四氢喹啉-6-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide" is a structurally complex molecule that likely exhibits a range of biological activities. The tetrahydroquinoline core is a common motif in medicinal chemistry, often associated with various pharmacological properties. The presence of a bromine atom and a benzamide moiety in the structure suggests potential for further chemical modifications, which could be useful in drug development and synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives has been reported using different methods. For instance, N-Aryl-1,2,3,4-tetrahydroisoquinolines can be synthesized from ortho-brominated aromatic aldehydes and primary aromatic amines through a sequence involving reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation . Another approach to synthesize 4-substituted tetrahydroquinolines involves the use of (H+ + K+)ATPase-inhibitory activity, indicating a potential for antiulcer applications . These methods provide a foundation for the synthesis of the compound , although the specific synthetic route for "4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, MS, and X-ray single-crystal diffraction . These techniques allow for the determination of the molecular conformation, the dihedral angles between different rings in the molecules, and the presence of specific functional groups. The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of tetrahydroquinoline derivatives can be inferred from the synthesis methods and the functional groups present in the molecule. For example, the presence of a bromomethyl group suggests potential for further reactions, such as nucleophilic substitutions or coupling reactions . The benzamide moiety could also undergo various chemical transformations, which could be exploited in the synthesis of more complex molecules or in the modification of the compound to enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a bromine atom would increase the molecular weight and could affect the lipophilicity of the compound, which in turn could influence its pharmacokinetic properties. The tetrahydroquinoline core is likely to contribute to the compound's stability and could affect its ability to cross biological membranes. The specific physical and chemical properties of "4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide" are not detailed in the provided papers, but similar compounds have shown significant antibacterial and antifungal activity, suggesting that the compound may also possess these properties .

科学研究应用

合成和Sigma受体配体

徐、莱弗和莱弗(2007年)的研究探讨了四氢异喹啉基苯甲酰胺的合成和体外评价,包括与4-溴-N-(2-(1-甲基-1,2,3,4-四氢喹啉-6-基)乙基)苯甲酰胺在结构上相关的化合物,作为sigma受体的配体。他们的研究突出了四氢异喹啉环系统对结合亲和力和选择性向sigma受体的重要性,表明这些化合物的结构特征对其生物活性的关键作用R. Xu, J. Lever, S. Z. Lever, 2007。

潜在的抗精神病药物

诺曼、凯利和霍林斯沃斯(1993年)对雷莫西普利德的构象受限类似物进行的研究,通过评估它们抑制多巴胺D-2受体结合的能力,探讨了这些化合物的潜在抗精神病特性。尽管没有直接提到4-溴-N-(2-(1-甲基-1,2,3,4-四氢喹啉-6-基)乙基)苯甲酰胺,但这项研究强调了探索结构相关苯甲酰胺在神经学应用中的更广泛背景M. H. Norman, J. Kelley, E. Hollingsworth, 1993。

抗肿瘤药物

巴维西亚斯等人(2002年)对CB30865的水溶性类似物进行了研究,这是一种基于喹唑啉-4-酮的抗肿瘤药物,包括可能与4-溴-N-(2-(1-甲基-1,2,3,4-四氢喹啉-6-基)乙基)苯甲酰胺具有核心相似性的衍生物的结构和功能分析。这些化合物表现出增加的水溶性和细胞毒活性,为潜在抗肿瘤药物的设计提供了见解V. Bavetsias et al., 2002。

溴化和合成技术

何等人(2016年)关于铑催化合成4-溴-1,2-二氢异喹啉的研究,展示了可能适用于制备4-溴-N-(2-(1-甲基-1,2,3,4-四氢喹啉-6-基)乙基)苯甲酰胺及其类似物的合成方法学。这项研究提供了有关溴化技术和潜在具有生物活性化合物的合成的宝贵信息Jun He et al., 2016。

属性

IUPAC Name |

4-bromo-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O/c1-22-12-2-3-16-13-14(4-9-18(16)22)10-11-21-19(23)15-5-7-17(20)8-6-15/h4-9,13H,2-3,10-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVBSWLQVLZAGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-N-[3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2521564.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate](/img/structure/B2521566.png)

![2-Phenyl-5-morpholino[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2521567.png)

![N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-2-morpholin-4-ylacetamide](/img/structure/B2521570.png)

![3-chloro-N-({3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-4,5-dihydro-5-isoxazolyl}methyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2521572.png)

![(1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2521573.png)

![3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2521579.png)

![[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2521583.png)

![3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2521584.png)